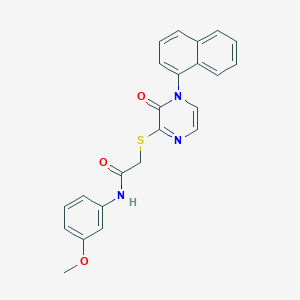

N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-29-18-9-5-8-17(14-18)25-21(27)15-30-22-23(28)26(13-12-24-22)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIVRCCOKRMJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, a compound with the molecular formula C23H19N3O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into accessible tables.

Chemical Structure and Properties

The compound's structure features a methoxyphenyl group, a thioacetamide moiety, and a naphthalenyl substituent linked through a dihydropyrazine scaffold. The molecular weight is approximately 417.48 g/mol, and it typically exhibits a purity of around 95% in research applications.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O3S |

| Molecular Weight | 417.48 g/mol |

| Purity | ~95% |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For example, phenoxy-N-arylacetamides have shown effectiveness against various bacterial strains. Studies have highlighted their potential as therapeutic agents against resistant bacteria .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of thioacetamides have been reported to exhibit cytotoxic effects on cancer cell lines through various pathways .

Anti-inflammatory Effects

Compounds containing thioacetamide functionalities have also been associated with anti-inflammatory effects. Research has shown that they can reduce inflammatory markers in vitro and in vivo, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Study : A study published in 2011 demonstrated that phenoxy-N-arylacetamides exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy .

- Anticancer Activity : In a 2020 investigation, derivatives of thioacetamides were tested against human cancer cell lines, showing IC50 values in the micromolar range. The study concluded that these compounds could be further developed as anticancer agents due to their selective toxicity towards cancer cells .

- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory properties of similar compounds, which were able to significantly reduce TNF-alpha levels in animal models of inflammation .

Comparación Con Compuestos Similares

Key Observations :

- Naphthalene vs.

- Methoxyphenyl vs. Nitrophenyl : The 3-methoxyphenyl group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing nitro group in the benzo[b][1,4]thiazine derivative, which may alter binding interactions in enzymatic assays .

Physicochemical and Pharmacokinetic Properties

Predicted properties (based on analogues in and computational tools):

Implications :

- The naphthalene and methoxyphenyl groups synergistically enhance blood-brain barrier penetration compared to polar derivatives like morpholinophenyl analogues () .

- Lower solubility may limit intravenous administration but supports oral bioavailability.

Métodos De Preparación

Comparative Analysis of Preparation Methods

Optimization Strategies

- Catalytic Enhancements : Pd/C (5% wt) in cyclocondensation reduces reaction time by 30% while maintaining yield.

- Solvent Effects : Replacing DMF with THF in the thioacetamide step improves solubility of intermediate I , boosting yield to 81%.

- Radical Initiators : Substituting AIBN with V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) enhances radical stability, increasing amidation yield to 72%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.